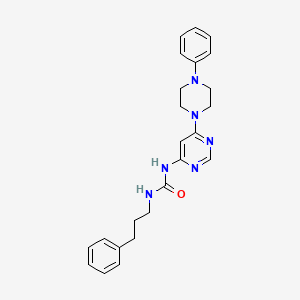
Methyl 1-ethoxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-ethoxycyclobutane-1-carboxylate is an organic compound with the molecular formula C₈H₁₄O₃. It is a cyclobutane derivative with an ethoxy group and a carboxylate ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1-ethoxycyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-ethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-ethoxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 1-ethoxycyclobutane-1-carboxylate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding alcohol and carboxylic acid. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of tetrahedral intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclobutane-1-carboxylate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Ethyl 1-ethoxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its reactivity and solubility.
Cyclobutanone: The parent ketone compound, which is more reactive towards nucleophilic addition reactions.
Uniqueness
Methyl 1-ethoxycyclobutane-1-carboxylate is unique due to the presence of both an ethoxy group and a carboxylate ester group on the cyclobutane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
methyl 1-ethoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-8(5-4-6-8)7(9)10-2/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRBXQCIHJNXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)
![N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2369847.png)

![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)



